
2-Butenamide, 3-(4-bromophenyl)-N-cyclopropyl-2-methyl-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenamide, 3-(4-bromophenyl)-N-cyclopropyl-2-methyl-, (Z)- is an organic compound with the molecular formula C14H16BrNO. This compound is characterized by the presence of a butenamide backbone with a bromophenyl group, a cyclopropyl group, and a methyl group. The (Z)-configuration indicates the specific geometric isomerism of the compound, where the substituents are on the same side of the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, 3-(4-bromophenyl)-N-cyclopropyl-2-methyl-, (Z)- can be achieved through various synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with cyclopropylamine to form an imine intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired butenamide compound. The reaction conditions typically involve the use of anhydrous solvents, inert atmosphere, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenamide, 3-(4-bromophenyl)-N-cyclopropyl-2-methyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Butenamide, 3-(4-bromophenyl)-N-cyclopropyl-2-methyl-, (Z)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butenamide, 3-(4-bromophenyl)-N-cyclopropyl-2-methyl-, (Z)- involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The cyclopropyl group can enhance the compound’s binding affinity and stability, while the butenamide backbone provides structural rigidity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenamide, N-(4-bromophenyl)-3-methyl-
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
2-Butenamide, 3-(4-bromophenyl)-N-cyclopropyl-2-methyl-, (Z)- is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This compound’s specific geometric isomerism also contributes to its unique reactivity and interactions compared to similar compounds.
Propiedades
Número CAS |
60548-45-0 |
|---|---|
Fórmula molecular |
C14H16BrNO |
Peso molecular |
294.19 g/mol |
Nombre IUPAC |
(Z)-3-(4-bromophenyl)-N-cyclopropyl-2-methylbut-2-enamide |
InChI |
InChI=1S/C14H16BrNO/c1-9(11-3-5-12(15)6-4-11)10(2)14(17)16-13-7-8-13/h3-6,13H,7-8H2,1-2H3,(H,16,17)/b10-9- |
Clave InChI |
HBVSUMMDBHAAQS-KTKRTIGZSA-N |
SMILES isomérico |
C/C(=C(\C)/C(=O)NC1CC1)/C2=CC=C(C=C2)Br |
SMILES canónico |
CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



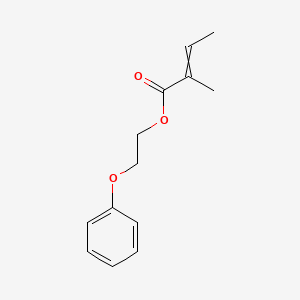
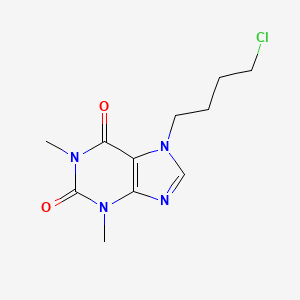
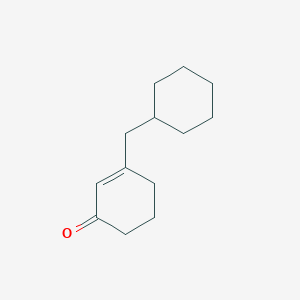
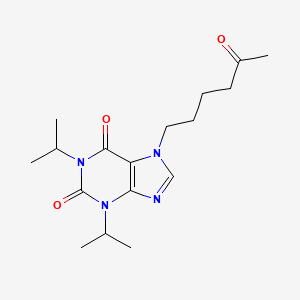
![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)
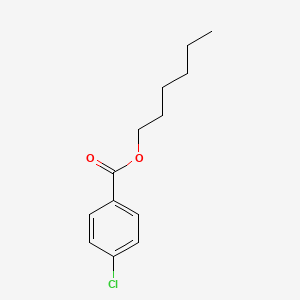


![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)
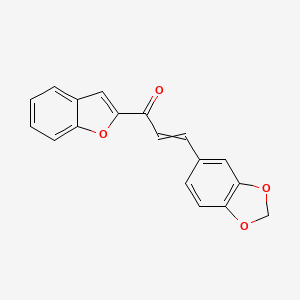
![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)
